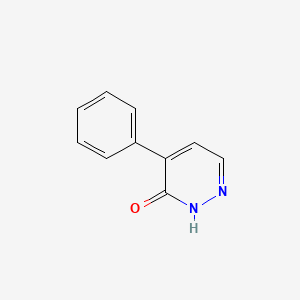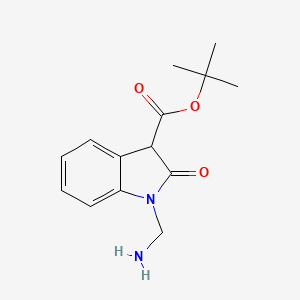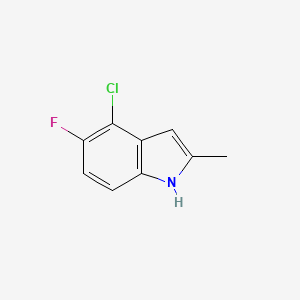
4-chloro-5-fluoro-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-fluoro-2-methyl-1H-indole is a heterocyclic aromatic organic compound It is a derivative of indole, which is a fundamental structure in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions. For instance, using methanesulfonic acid in methanol under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-chloro-5-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while nucleophilic substitution can produce various substituted indoles.
科学的研究の応用
4-chloro-5-fluoro-2-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-5-fluoro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-chloro-1H-indole
- 5-fluoro-1H-indole
- 2-methyl-1H-indole
Uniqueness
4-chloro-5-fluoro-2-methyl-1H-indole is unique due to the combination of chlorine, fluorine, and methyl groups on the indole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit enhanced reactivity or binding affinity in certain contexts.
特性
分子式 |
C9H7ClFN |
|---|---|
分子量 |
183.61 g/mol |
IUPAC名 |
4-chloro-5-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7ClFN/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,1H3 |
InChIキー |
YZKCSUYXHPCLIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)C=CC(=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


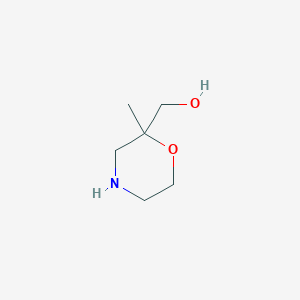
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)
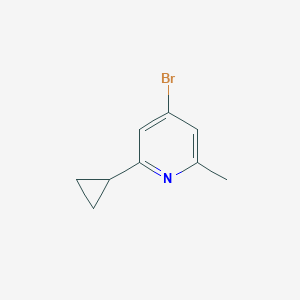
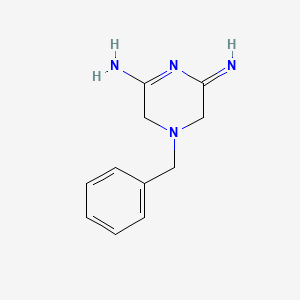
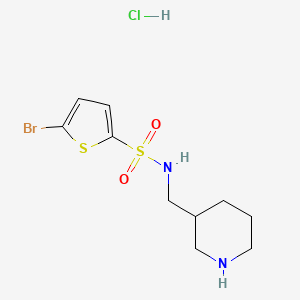
![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
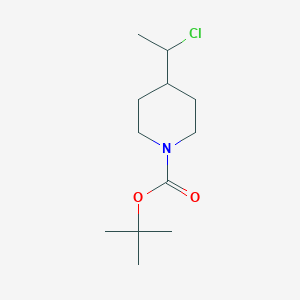

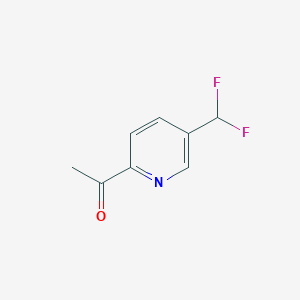
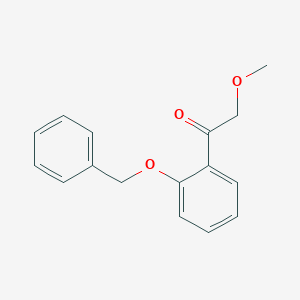
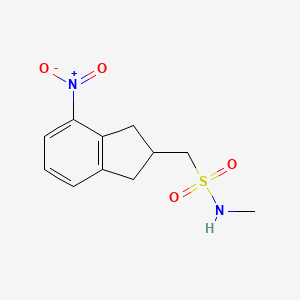
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
